molecular formula C10H16O2 B14627722 6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one CAS No. 59056-27-8

6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14627722
CAS No.: 59056-27-8
M. Wt: 168.23 g/mol
InChI Key: UYIMFBZGVQJSQY-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxy-4-methyl-2-pentanone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the pyranone ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyran derivatives.

Scientific Research Applications

6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 5,6-Dihydro-4-methyl-2H-pyran-2-one
  • 6-Methyl-4-(propan-2-yl)-2H-pyran-2-one

Uniqueness

6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

59056-27-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,2-dimethyl-4-propan-2-yl-3H-pyran-6-one

InChI

InChI=1S/C10H16O2/c1-7(2)8-5-9(11)12-10(3,4)6-8/h5,7H,6H2,1-4H3

InChI Key

UYIMFBZGVQJSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)OC(C1)(C)C

Origin of Product

United States

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